molecular formula C10H12Br2N2O3 B11794989 Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11794989
M. Wt: 368.02 g/mol
InChI Key: DHYDCFWYZPUPCK-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate (CAS 1706460-02-7), also identified in research as the natural product Marmaricine A, is a brominated pyrrole alkaloid isolated from the Red Sea marine sponge Agelas sp. aff. marmarica . This compound features a 4,5-dibromo-1H-pyrrole-2-carboxamide moiety linked to a methyl butanoate ester side chain, with a molecular formula of C 10 H 12 Br 2 N 2 O 3 and a molecular weight of 368.03 g/mol . Its structure has been elucidated through comprehensive spectroscopic techniques, including 1D and 2D NMR and high-resolution mass spectrometry (+)-HRESIMS) . The primary research value of this compound lies in its significant and selective antimicrobial activity. Bioassay-guided testing has demonstrated that it is a potent inhibitor of Methicillin-Resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL and a minimum bactericidal concentration (MBC) of 16 µg/mL . This activity profile makes it a highly promising candidate for researchers investigating novel scaffolds to combat antibiotic-resistant bacterial pathogens . The compound is supplied with a purity of 97% for research applications . FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12Br2N2O3

Molecular Weight

368.02 g/mol

IUPAC Name

methyl 4-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C10H12Br2N2O3/c1-17-8(15)3-2-4-13-10(16)7-5-6(11)9(12)14-7/h5,14H,2-4H2,1H3,(H,13,16)

InChI Key

DHYDCFWYZPUPCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=C(N1)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

Electrophilic bromination of pyrrole-2-carboxylic acid requires precise regiocontrol to achieve 4,5-dibromination. Common methods include:

Reagent SystemSolventCatalystTemperatureYieldReference
Br₂ in AcOHAcOHFeBr₃25–50°C60–70%
NBS/H₂O₂DCM0–25°C50–60%

Note: FeBr₃ catalyzes regioselective bromination at positions 4 and 5 due to electron-withdrawing effects of the carboxylic acid group.

Mechanism

The carboxylic acid directs bromination to the meta positions (C4 and C5) via resonance stabilization. FeBr₃ enhances electrophilicity of Br₂, favoring dibromination over monobromination.

Step 2: Activation to Acid Chloride

Thionyl Chloride (SOCl₂) Method

The carboxylic acid is converted to an acid chloride for enhanced electrophilicity:

ReagentSolventTemperatureTimeYieldReference
SOCl₂Reflux2–4 h90%

Procedure:

  • Add SOCl₂ to 4,5-dibromo-1H-pyrrole-2-carboxylic acid under anhydrous conditions.

  • Reflux until gas evolution ceases (HCl and SO₂).

  • Distill excess SOCl₂ under reduced pressure.

Alternative Activation

Coupling agents (e.g., HBTU, DCC/DMAP) can directly form amides from carboxylic acids, bypassing acid chloride formation.

Step 3: Amide Coupling

Acid Chloride + Methyl 4-Aminobutanoate

ReagentBaseSolventTemperatureYieldReference
DIPEADIPEADCM25°C75%

Procedure:

  • Dissolve methyl 4-aminobutanoate and DIPEA in DCM.

  • Add the acid chloride dropwise.

  • Stir for 12–24 h.

  • Purify via column chromatography (EtOAc/hexane).

HBTU-Mediated Coupling

For carboxylic acid → amide conversion:

ReagentBaseSolventTemperatureYieldReference
HBTUDIPEADMF25°C80%

Procedure:

  • Mix HBTU, DIPEA, and carboxylic acid in DMF.

  • Add methyl 4-aminobutanoate.

  • Stir for 6–12 h.

Synthesis of Methyl 4-Aminobutanoate

Esterification of 4-Aminobutanoic Acid

ReagentSolventCatalystTemperatureYieldReference
MeOHH₂SO₄Reflux85%

Procedure:

  • Reflux 4-aminobutanoic acid with methanol and H₂SO₄.

  • Neutralize with NaHCO₃, extract with EtOAc.

Critical Challenges and Optimization

Bromination Selectivity

Over-bromination to tri-substituted pyrroles is a common issue. Solutions include:

  • Stoichiometric Br₂ : Use 2.1–2.5 equivalents to limit di-bromination.

  • Low-Temperature Control : Maintain 0–25°C to suppress side reactions.

Analytical Data

NMR and Mass Spectrometry

PropertyValue (Target Compound)Reference
¹H NMR (CDCl₃) δ 6.90 (d, H-5), 4.00 (s, OCH₃), 3.20 (q, CH₂)
¹³C NMR δ 159.7 (C=O), 117.9 (C-5), 173.9 (COOCH₃)
ESI-MS m/z 366.9296 [M+H]⁺ (1:2:1 Br isotope pattern)

Summary of Synthetic Routes

RouteStepsKey ReagentsTotal Yield
Acid Chloride Path 3SOCl₂, DIPEA60–70%
HBTU Path 3HBTU, DIPEA70–80%

Comparative Analysis

Advantages of HBTU-Mediated Coupling

FactorAcid ChlorideHBTU
Ease ModerateHigh
Time 4–6 h6–12 h
Yield 75%80%

Limitations

  • Bromination : Requires anhydrous FeBr₃ for selectivity.

  • Cost : HBTU is more expensive than SOCl₂.

Chemical Reactions Analysis

Nucleophilic Substitution at Brominated Positions

The 4,5-dibromo substitution on the pyrrole ring facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Bromine atoms act as leaving groups due to their electron-withdrawing effects, enabling regioselective functionalization.

Reaction TypeConditionsOutcome & YieldSource
MethanolysisNaOMe/MeOH, 0°C, 30 minMethyl ester formation (71%)
AmidationNH3/THF, 60°C, 12hCarboxamide derivative (82%)

Key studies demonstrate that sodium methoxide in methanol efficiently replaces bromine with methoxy groups at positions 4 or 5, depending on steric and electronic factors .

Ester Hydrolysis and Functional Group Interconversion

The butanoate ester moiety undergoes hydrolysis under acidic or basic conditions, enabling access to carboxylic acid derivatives.

Hydrolysis Pathways :

  • Basic Conditions : KOH/EtOH reflux yields the corresponding carboxylic acid .

  • Acidic Conditions : HCl/H2O at 80°C produces the acid with minimal decomposition.

The ester group’s reactivity is critical for further derivatization, such as coupling with amines to form secondary amides .

Amide Bond Reactivity

The carboxamido group participates in condensation reactions. For example:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

  • Mannich Reactions : Forms tertiary amines when treated with formaldehyde and secondary amines .

These reactions expand the compound’s utility in synthesizing bioactive analogs, as demonstrated in antimicrobial studies .

Catalytic Coupling Reactions

The brominated pyrrole core enables cross-coupling reactions:

Reaction TypeCatalysts/ReagentsApplicationsSource
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DMEBiaryl synthesis
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-arylation products

These palladium-catalyzed reactions introduce aryl or amino groups at brominated positions, enhancing structural diversity.

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its interaction with biological targets:

  • Antimicrobial Action : Disrupts bacterial cell membranes via hydrophobic interactions .

  • Enzyme Inhibition : Binds to ATP pockets in kinases due to the pyrrole ring’s planar geometry.

In vitro studies on analogs show IC50 values in the micromolar range against Staphylococcus aureus .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, it has been studied for its anti-tubercular properties, with evidence suggesting that it may inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's lipid biosynthesis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyrrole derivatives indicates that modifications to the substituents can significantly influence biological activity. The following table summarizes key findings from recent studies:

CompoundSubstituentActivity (MIC)Cytotoxicity (IC50)
1NoneWeakN/A
5Adamantyl<0.016 μg/mL>64 μg/mL
12Methyl3.7 μg/mLN/A
142-ChlorophenylModerateN/A
19CF3ReducedN/A

This table illustrates that larger and more complex substituents tend to enhance anti-tubercular activity while maintaining low cytotoxicity levels.

Applications in Research

  • Anti-Tubercular Activity :
    • Studies have demonstrated that derivatives of pyrrole-2-carboxamides, including methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate, show potent anti-tubercular activity against M. tuberculosis H37Rv. Compounds with larger substituents exhibited increased potency compared to simpler structures.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays indicated that many derivatives displayed high selectivity indices, suggesting a promising therapeutic window. For example, compound 5 showed an IC50 greater than 64 μg/mL against Vero cells, confirming its low toxicity.
  • Metabolic Stability :
    • The metabolic stability of selected compounds was evaluated using mouse microsomal stability tests. Certain derivatives demonstrated enhanced stability, indicating potential for further optimization in drug development.

Case Study 1: Anti-Tubercular Efficacy

A study focused on evaluating the anti-tubercular efficacy of various pyrrole derivatives found that this compound exhibited significant inhibitory activity against M. tuberculosis. The presence of dibromo substituents was linked to enhanced interaction with target proteins involved in bacterial survival.

Case Study 2: Cytotoxicity and Selectivity

Research assessing the cytotoxic effects of this compound revealed that it maintained a favorable therapeutic index across multiple cell lines. The selectivity index was particularly promising for compounds with bulky substituents, indicating their potential as safer therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amide group.

    Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar structure but has a methyl group instead of the amide group.

Uniqueness

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the amide group and the butanoate ester group, which confer specific chemical and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic compound belonging to the class of dibromopyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. The following sections summarize the current understanding of its biological activity, supported by research findings and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H12_{12}Br2_2N2_2O, with a molecular weight of approximately 368.02 g/mol. Its structure features a pyrrole ring substituted with bromine atoms and a carboxamide group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that dibromopyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within this class displayed potent activity against various Gram-positive bacteria. For instance:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus11
MRSA strains (various)44 - 180
Bacillus subtilis180

These results suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various assays. The compound demonstrated low cytotoxicity with IC50_{50} values exceeding 64 μg/mL in several tests, indicating a favorable safety profile for potential therapeutic applications .

The mechanism through which this compound exerts its biological effects is still under investigation. However, structure-activity relationship studies suggest that modifications to the pyrrole ring and carboxamide group can significantly enhance its efficacy against specific targets, such as the mycolic acid biosynthesis pathway in tuberculosis bacteria . This highlights the importance of molecular structure in determining biological activity.

Case Studies

A notable case study explored the synthesis and evaluation of various pyrrole derivatives for their antibacterial properties. The study found that compounds with specific substituents on the pyrrole ring exhibited improved activity against drug-resistant strains of Mycobacterium tuberculosis .

Q & A

Q. Yield Optimization Strategies :

  • Stoichiometry : Use 1.2 equivalents of brominating agent to ensure complete di-substitution while minimizing side products.
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization improves purity.
  • Reaction Monitoring : TLC or in-situ NMR tracks intermediate formation. Reported yields range from 75–85% under optimized conditions .

Q. Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
NBSDMF01282
Br₂CCl₄25668

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

  • ¹H NMR :
    • Pyrrole protons: δ 6.7–7.2 ppm (multiplet, 1H).
    • Methyl ester: δ 3.6–3.8 ppm (singlet, 3H).
    • Amide NH: δ 10.5–11.5 ppm (broad, exchangeable with D₂O).
  • IR Spectroscopy :
    • ~1670 cm⁻¹ (ester C=O stretch).
    • ~1650 cm⁻¹ (amide C=O stretch).
    • 500–600 cm⁻¹ (C-Br vibrations).
  • Elemental Analysis : Matches calculated C, H, N values within ±0.3% (e.g., C: 52.14% calc. vs. 52.25% observed) .

Advanced: How can researchers address contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:
Contradictions may arise from solvent effects, impurities, or tautomerism. Methodological solutions include:

  • Solvent Selection : Re-measure in CDCl₃ to reduce NH peak broadening observed in DMSO-d₆.
  • 2D NMR : HSQC/HMBC resolves coupling ambiguities (e.g., distinguishing pyrrole CH from aromatic protons).
  • HRMS Validation : Confirm molecular ion ([M+H]⁺) to rule out impurities.
  • D₂O Exchange : Disappearance of NH signals confirms assignment. For example, δ 11.06 ppm NH in DMSO-d₆ shifts to δ 12.05 ppm in CDCl₃ due to solvent polarity differences .

Advanced: What mechanistic insights explain the regioselectivity of dibromination on the pyrrole ring?

Answer:
Regioselectivity is governed by:

  • Electronic Effects : The electron-rich 4- and 5-positions are favored for electrophilic attack.
  • Steric Hindrance : Bulky substituents at the 3-position disfavor bromination there.
  • Kinetic Control : In-situ NMR studies show faster bromination at the 4-position (t₁/₂ = 15 min) vs. 5-position (t₁/₂ = 45 min) under NBS/DMF conditions. DFT calculations support lower activation energy for 4,5-dibromination .

Advanced: How does the electron-withdrawing effect of bromine atoms influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:
Bromine enhances electrophilicity of the amide carbonyl, accelerating hydrolysis or aminolysis. Key findings:

  • Kinetics : Brominated analogs hydrolyze 2.3× faster (k = 0.032 h⁻¹) than non-brominated analogs (k = 0.014 h⁻¹) at pH 7.4.
  • Steric Trade-offs : Bulky bromines may hinder nucleophile access, necessitating base catalysis (e.g., 0.1 M NaOH).
  • Applications : Useful for designing pH-sensitive prodrugs or controlled-release systems .

Q. Table 2: Hydrolysis Rates of Brominated vs. Non-Brominated Analogs

CompoundRate Constant (k, h⁻¹)Half-life (h)
Brominated0.03221.6
Non-Brominated0.01449.5

Advanced: What experimental strategies mitigate low yields in amide coupling steps?

Answer:

  • Coupling Reagents : Replace EDCl with TBTU for higher efficiency in polar aprotic solvents (e.g., DMF).
  • Temperature Control : Maintain 0–5°C to suppress racemization.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, removed via TFA post-coupling.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (~80%) .

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